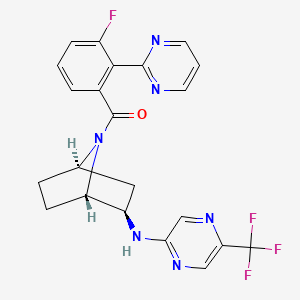
JNJ-54717793
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-54717793 is a selective antagonist of the orexin-1 receptor, developed by Janssen Research & Development. This compound is primarily intended for use in anxiety disorders, distinguishing it from dual orexin-1/2 inhibitors and orexin-2 inhibitors typically applied for sleep disorders .
Preparation Methods
The synthesis of JNJ-54717793 involves the use of substituted azabicyclo[2.2.1]heptanes. The general methods include the use of anhydrous solvents, magnetic stirring at room temperature under a nitrogen atmosphere, and drying over agents such as sodium sulfate or magnesium sulfate. Reaction mixtures are often concentrated using a rotary evaporator under reduced pressure. Microwave irradiation conditions are also employed in some reactions .
Chemical Reactions Analysis
JNJ-54717793 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are typically carried out under controlled conditions using specific reagents.
Substitution: Common reagents and conditions include the use of acids for amide bond coupling, with the free acid or acid salt used interchangeably.
Scientific Research Applications
JNJ-54717793 has several scientific research applications:
Chemistry: It is used as a selective antagonist in studies involving orexin-1 receptors.
Biology: The compound is utilized in research on sleep-wake regulation, feeding, reward, emotion, and motivation.
Medicine: This compound is being investigated for its potential in treating anxiety disorders and panic-like behaviors
Mechanism of Action
JNJ-54717793 exerts its effects by selectively antagonizing the orexin-1 receptor. This receptor is involved in various physiological processes, including sleep-wake regulation and emotional responses. By blocking the orexin-1 receptor, this compound can attenuate panic-like behaviors and cardiovascular responses induced by carbon dioxide and sodium lactate .
Comparison with Similar Compounds
JNJ-54717793 is unique in its selective antagonism of the orexin-1 receptor. Similar compounds include:
Suvorexant: A dual orexin receptor antagonist used for treating insomnia.
Almorexant: Another dual orexin receptor antagonist developed for sleep disorders.
JNJ-10397049: A selective orexin-2 receptor antagonist
Biological Activity
JNJ-54717793 is a selective orexin 1 receptor (OX1R) antagonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of anxiety disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.
Overview of this compound
This compound is characterized by its high affinity and selectivity for the OX1R, with a selectivity profile showing a 50-fold preference over the orexin 2 receptor (OX2R) . The compound is designed to penetrate the blood-brain barrier effectively, making it a promising candidate for neurological applications.
The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite. OX1R antagonism has been linked to reduced anxiety-like behaviors in preclinical models. Specifically, this compound has been shown to mitigate panic-like responses induced by hypercapnia and sodium lactate without sedative effects .
Pharmacological Profile
Affinity and Selectivity:
- In vitro Studies: this compound demonstrated potent binding affinity for human and rat OX1R in radioligand binding assays. The Ki values indicated strong receptor occupancy .
In vivo Studies:
- Receptor Occupancy: Following oral administration, this compound effectively occupied OX1Rs in rat brains, confirming its ability to engage the target receptor .
Behavioral Effects:
- In animal models, administration of this compound reduced anxiety-like behaviors without affecting baseline locomotor or autonomic activity. This suggests its potential as a non-sedative treatment option for anxiety disorders .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various experimental settings:
- Panic Provocation Models:
- Sleep Studies:
- Comparison with Other Treatments:
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study Type | Key Findings |
|---|---|
| In vitro Affinity | High affinity for OX1R; selectivity over OX2R (50-fold) |
| In vivo Receptor Occupancy | Effective brain penetration; significant receptor occupancy post-administration |
| Behavioral Impact | Reduced panic-like behaviors; no alteration in locomotor activity |
| Sleep Effects | Promoted REM sleep in OX2R knockout mice; no effect on wild-type mice |
Properties
Molecular Formula |
C22H18F4N6O |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(3-fluoro-2-pyrimidin-2-ylphenyl)-[(1S,2R,4R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone |
InChI |
InChI=1S/C22H18F4N6O/c23-14-4-1-3-13(19(14)20-27-7-2-8-28-20)21(33)32-12-5-6-16(32)15(9-12)31-18-11-29-17(10-30-18)22(24,25)26/h1-4,7-8,10-12,15-16H,5-6,9H2,(H,30,31)/t12-,15-,16+/m1/s1 |
InChI Key |
NWUAUSABGZEYEW-WQVCFCJDSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F |
Canonical SMILES |
C1CC2C(CC1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















